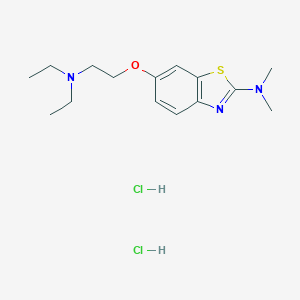
Rubidiumwolframat (Rb2WO4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium tungsten oxide, with the chemical formula Rb₂WO₄, is an inorganic compound that belongs to the family of tungsten oxides. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields. Rubidium tungsten oxide is typically characterized by its crystalline structure, which contributes to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Rubidium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors.
Medicine: Its photothermal properties make it a candidate for photothermal therapy in cancer treatment.
Industry: Rubidium tungsten oxide is used in the production of electrochromic devices, gas sensors, and energy storage systems.
Wirkmechanismus
Target of Action
Rubidium tungsten oxide (Rb2WO4) primarily targets organic pollutants in water and wastewater. It is also used in the field of consumer electronics due to its electrochromic properties .
Action Environment
The action of Rb2WO4 is influenced by environmental factors such as light and temperature. Light is necessary for the photocatalytic process, while temperature can affect the rate of reaction . Furthermore, the presence of other alkali metal cations in the environment can lead to the formation of mixed-cation tungstates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium tungsten oxide can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to form rubidium tungsten oxide. The reaction can be represented as: [ Rb₂CO₃ + WO₃ \rightarrow Rb₂WO₄ + CO₂ ]
Industrial Production Methods: Industrial production of rubidium tungsten oxide often involves similar high-temperature solid-state reactions. the process may be optimized for large-scale production by using continuous furnaces and controlled atmospheres to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium tungsten oxide can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of rubidium ions with other alkali metal ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten oxides.
Vergleich Mit ähnlichen Verbindungen
Rubidium tungsten oxide can be compared with other tungsten oxides and tungsten bronzes:
Tungsten Trioxide (WO₃): Unlike rubidium tungsten oxide, tungsten trioxide is a well-known electrochromic material used in smart windows and displays.
Cesium Tungsten Bronze (Cs₀.₃₃WO₃): This compound is known for its near-infrared shielding properties, making it useful in solar control applications.
Potassium Tungsten Bronze (K₀.₃₃WO₃): Similar to cesium tungsten bronze, it has applications in energy storage and electrochromic devices.
Rubidium tungsten oxide stands out due to its specific combination of rubidium and tungsten, which imparts unique electronic and structural properties not found in other tungsten oxides or bronzes.
Eigenschaften
CAS-Nummer |
13597-52-9 |
|---|---|
Molekularformel |
ORbW |
Molekulargewicht |
285.31 g/mol |
IUPAC-Name |
oxygen(2-);rubidium(1+);tungsten |
InChI |
InChI=1S/O.Rb.W |
InChI-Schlüssel |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W] |
Kanonische SMILES |
O=[W].[Rb] |
Key on ui other cas no. |
13597-52-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)

![6,7-Dihydrospiro[dibenzo[a,d]cyclooctene-12(5H),4'-imidazolidine]-2',5'-dione](/img/structure/B86182.png)








